molecular formula C24H20BF4NaO2 B6343378 Sodium tetrakis(4-fluorophenyl)borate dihydrate CAS No. 207683-22-5

Sodium tetrakis(4-fluorophenyl)borate dihydrate

Cat. No.: B6343378
CAS No.: 207683-22-5
M. Wt: 450.2 g/mol
InChI Key: MSDGDEJOIBMWJD-UHFFFAOYSA-N
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Description

Significance in Contemporary Chemical Research

The primary significance of sodium tetrakis(4-fluorophenyl)borate dihydrate lies in its role as a source of a weakly coordinating anion (WCA). Unlike smaller, more reactive anions, the tetrakis(4-fluorophenyl)borate anion interacts only weakly with cations. This property is crucial for the stabilization and study of highly reactive cationic species, which would otherwise be neutralized or decomposed by more coordinating anions.

This characteristic has profound implications in catalysis, where the use of this salt can enhance the activity of cationic catalysts by preventing the formation of inactive ion pairs. In polymer chemistry, it is utilized in the development of advanced materials, including polymers and nanocomposites, where it can contribute to improved thermal stability and mechanical properties. chemimpex.com Its high solubility in organic solvents further enhances its utility across various synthetic applications. chemimpex.com

Furthermore, this compound is a key reagent in the field of electrochemistry and sensor technology. It is widely used in the formulation of ion-selective electrodes (ISEs), which are analytical devices for measuring the concentration of specific ions in a solution. The lipophilic (fat-loving) nature of the borate (B1201080) anion allows it to be incorporated into polymer membranes, where it helps to establish a stable and reproducible electrochemical potential. chemimpex.comlcms.cz For instance, it has been instrumental in the development of sensors for detecting potassium ions in biological fluids and environmental samples.

Historical Context and Evolution of Borate Anions

The journey to the sophisticated structure of tetrakis(4-fluorophenyl)borate began with the study of simple borate anions. Historically, borates have been known and used for centuries, with naturally occurring minerals like borax (B76245) being key components in glass and ceramic production. These simple borates are oxoanions of boron, such as the orthoborate (BO₃³⁻) and tetraborate (B1243019) (B₄O₇²⁻) ions.

The field of organoboron chemistry, which began to flourish in the mid-20th century, paved the way for the development of more complex borate anions. A significant milestone was the synthesis of sodium tetraphenylborate (B1193919) (NaBPh₄) in the mid-1900s. The tetraphenylborate anion was one of the first examples of a bulky, relatively inert anion used for the gravimetric analysis of potassium ions.

The evolution towards fluorinated borate anions represents a significant leap forward in the quest for even less coordinating and more stable anions. The introduction of fluorine atoms onto the phenyl rings, as seen in tetrakis(4-fluorophenyl)borate, withdraws electron density from the aromatic rings. This electron-withdrawing effect further delocalizes the negative charge on the central boron atom, making the anion even less likely to coordinate with cations. This increased inertness and stability opened up new avenues in catalysis and the study of highly electrophilic species that were previously inaccessible. The development of such "non-coordinating" anions has been a critical enabler for many advances in modern chemistry.

Scope of Academic Inquiry into this compound Research

The academic interest in this compound is broad and continues to expand. A significant portion of research focuses on its application in analytical chemistry, particularly in the fabrication of potentiometric sensors and ion-selective electrodes. chemimpex.com Studies have demonstrated its effectiveness in enhancing the sensitivity and selectivity of these devices for various ions. sigmaaldrich.com

In the realm of materials science, researchers are exploring its use in creating novel polymers and nanocomposites. chemimpex.com For example, it has been used to modulate the fluorescence properties of dyes within polymer nanoparticles. sigmaaldrich.com The presence of the bulky fluorinated anion can influence the aggregation and photophysical properties of organic molecules, leading to materials with unique optical characteristics.

Catalysis is another major area of investigation. The ability of the tetrakis(4-fluorophenyl)borate anion to stabilize cationic transition metal complexes has led to its use in a variety of catalytic reactions. Research in this area often focuses on how the choice of the counter-ion influences the efficiency and selectivity of catalytic processes. For instance, its application as a phase-transfer catalyst in aqueous media has been explored for environmentally friendly chemical transformations. organic-chemistry.org

Furthermore, fundamental studies in coordination and organometallic chemistry utilize this salt to isolate and characterize novel and highly reactive cationic species. This allows for a deeper understanding of chemical bonding and reaction mechanisms. The ongoing research into this compound and its derivatives continues to push the boundaries of what is possible in chemical synthesis and analysis.

Properties

IUPAC Name

sodium;tetrakis(4-fluorophenyl)boranuide;dihydrate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H16BF4.Na.2H2O/c26-21-9-1-17(2-10-21)25(18-3-11-22(27)12-4-18,19-5-13-23(28)14-6-19)20-7-15-24(29)16-8-20;;;/h1-16H;;2*1H2/q-1;+1;;
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSDGDEJOIBMWJD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[B-](C1=CC=C(C=C1)F)(C2=CC=C(C=C2)F)(C3=CC=C(C=C3)F)C4=CC=C(C=C4)F.O.O.[Na+]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H20BF4NaO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

450.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

207683-22-5
Record name Na-tetrakis(4-fluorophenyl)borate, 2H2O
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Synthetic Methodologies and Precursor Chemistry

Established Synthetic Routes for Sodium Tetrakis(4-fluorophenyl)borate Dihydrate

The primary established route for synthesizing sodium tetrakis(4-fluorophenyl)borate involves the reaction of a Grignard reagent, 4-fluorophenylmagnesium bromide, with a boron halide, such as boron trifluoride. The reaction is conducted in an anhydrous solvent, typically an ether like diethyl ether or tetrahydrofuran (THF), to prevent premature quenching of the highly reactive Grignard reagent and the formation of undesired by-products. The resulting crude product is then purified, often through recrystallization, to isolate the desired borate (B1201080) salt, which is subsequently hydrated to form the dihydrate.

Magnesium-Bromine Exchange Reactions in Borate Synthesis

A refined and often safer approach to generating the necessary arylmagnesium intermediate for borate synthesis is through a magnesium-bromine exchange reaction. nih.govnih.gov This method avoids the use of elemental magnesium turnings, which can be hazardous, particularly in reactions involving trifluoromethylaryl Grignard reagents where explosive exothermic decompositions can occur in the presence of excess magnesium metal. nih.gov

In this procedure, an aryl bromide (in this case, 1-bromo-4-fluorobenzene) is treated with a commercially available and easily handled Grignard reagent, such as isopropylmagnesium chloride (i-PrMgCl), in an ethereal solvent like THF. nih.govharvard.edu The exchange reaction is typically rapid, even at low temperatures, and is driven by the formation of a more stable arylmagnesium species. harvard.eduscribd.com This method offers excellent functional group tolerance and allows for the preparation of the Grignard reagent under milder conditions. princeton.edu Once the 4-fluorophenylmagnesium bromide is formed via this exchange, the boron source is introduced to complete the synthesis of the tetrakis(aryl)borate anion. nih.govresearchgate.net

In Situ Preparation Techniques for Borate Salts

The synthesis of sodium tetrakis(4-fluorophenyl)borate is typically performed as an in situ or "one-pot" process. This technique involves the formation of the 4-fluorophenylmagnesium bromide reagent in the reaction vessel, followed directly by the addition of the boron source without isolating the intermediate Grignard reagent. nih.govchemicalbook.com

Precursor Compound Derivatization for Borate Formation

The core of the borate formation lies in the derivatization of the precursor compound, 1-bromo-4-fluorobenzene. This aryl halide is not sufficiently nucleophilic to directly react with the boron center of a compound like NaBF₄. Therefore, it must first be converted into a highly reactive organometallic species. This transformation is the key derivatization step.

The conversion of the aryl bromide into 4-fluorophenylmagnesium bromide, a Grignard reagent, fundamentally alters its chemical nature. The polarization of the carbon-magnesium bond makes the 4-fluorophenyl group strongly nucleophilic and carbanionic in character. This "derivatized" aryl group can then readily attack the electrophilic boron atom of the boron source, displacing the fluoride (B91410) ions in a stepwise substitution to form the stable tetrakis(4-fluorophenyl)borate anion.

Role in Synthesis Precursor Compound Chemical Formula
Aryl Source1-Bromo-4-fluorobenzeneC₆H₄BrF
Boron SourceSodium tetrafluoroborateNaBF₄
Exchange ReagentIsopropylmagnesium chlorideC₃H₇ClMg
SolventTetrahydrofuran (THF)C₄H₈O

Purity Assessment and Standardization of this compound

The purity of the final product is critical for its applications, particularly in analytical chemistry where it is used as a titrimetric reagent for nonionic surfactants or as a precipitating agent. scbt.comnih.gov Commercial grades of the compound are available at various purity levels, such as 98% or ≥97.0%. Standardization involves a suite of analytical methods to confirm the identity, assay, hydration state, and impurity profile of the compound.

Analytical Techniques for Hydration State Determination

Determining the precise water content is essential to confirm the compound exists as the dihydrate, (FC₆H₄)₄BNa·2H₂O. scbt.com The hydration state of borate salts can be influenced by ambient temperature and humidity, potentially leading to dehydration or further hydration. nih.gov

Several analytical techniques are employed for this purpose:

Karl Fischer Titration: This is a standard and highly accurate method for the quantitative determination of water content in solid samples. It offers high precision for verifying the stoichiometry of hydrates.

¹H NMR Spectroscopy: While seemingly counterintuitive for a compound with many protons, Nuclear Magnetic Resonance can be used to accurately quantify water content. This is achieved by dissolving the sample in a dry deuterated solvent and integrating the water proton signal against a known internal standard, such as dimethylzirconocene, which reacts with water to produce methane that can be precisely quantified. nih.govnih.gov

Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as it is heated. For a dihydrate, TGA would show a distinct mass loss corresponding to two water molecules at a specific temperature range, allowing for the confirmation of the hydration state.

Quantitative Analysis of Residual Impurities

Impurities in the final product can arise from starting materials, side reactions, or residual solvents from the purification process. A common impurity noted in some commercial batches is acetone.

The following methods are used for quantitative analysis:

Gas Chromatography (GC): GC, often coupled with a mass spectrometer (GC-MS), is the ideal technique for identifying and quantifying volatile residual solvents like THF, diethyl ether, or acetone that may remain from the synthesis and recrystallization steps.

Inductively Coupled Plasma (ICP): To quantify trace elemental or metallic impurities, ICP-Optical Emission Spectrometry (ICP-OES) or ICP-Mass Spectrometry (ICP-MS) can be used. However, boron analysis by ICP can be challenging due to "memory effects" in the equipment, and titration is often preferred for high-concentration boron compounds. borax.com

Analytical Goal Technique Information Obtained
Hydration StateKarl Fischer TitrationPrecise mass percentage of water
Hydration State¹H NMR SpectroscopyMolar equivalents of water
Hydration StateThermogravimetric Analysis (TGA)Mass loss corresponding to water molecules
Assay/PurityTitrationPercentage of active borate compound
Residual SolventsGas Chromatography (GC-MS)Identity and quantity of volatile impurities
Elemental ImpuritiesInductively Coupled Plasma (ICP)Concentration of trace metals

Despite a comprehensive search for scientific literature, detailed experimental data specifically for "this compound" is not available in the public domain. No crystallographic studies, advanced nuclear magnetic resonance (NMR) analyses, or in-depth vibrational spectroscopy research dedicated to this specific dihydrate compound could be located.

General information suggests that Sodium tetrakis(4-fluorophenyl)borate is a known compound, and spectroscopic data for the anhydrous form and closely related fluorinated tetraarylborates are available. However, the specific structural and spectroscopic details concerning the dihydrate, particularly its crystal structure, hydrogen bonding networks, and comprehensive spectral assignments, remain uncharacterized in the accessible scientific literature.

Therefore, it is not possible to provide a detailed and scientifically accurate article that strictly adheres to the requested outline focusing on the advanced structural elucidation and solid-state analysis of this compound. The necessary primary research findings to populate the specified sections and subsections are not present in the available search results.

Advanced Structural Elucidation and Solid State Analysis

Spectroscopic Characterization of the Borate (B1201080) Anion and Hydration Status

Mass Spectrometry for Ion Association and Derivatization Analysis

Mass spectrometry serves as a powerful tool for the characterization of Sodium tetrakis(4-fluorophenyl)borate and its interactions. Electrospray ionization mass spectrometry (ESI-MS), in particular, is utilized to study ion association phenomena in the gas phase, providing insights into the non-covalent interactions of the tetrakis(4-fluorophenyl)borate anion [B(4-FC₆H₄)₄]⁻. These studies are crucial for understanding the anion's behavior in solution and its role as a weakly coordinating anion, which is fundamental to many of its applications. ESI-MS can be used to probe the formation of ion pairs and larger aggregates, revealing the influence of the cation and solvent environment on the association behavior.

Beyond the analysis of its intrinsic properties, Sodium tetrakis(4-fluorophenyl)borate is also employed as a derivatization reagent to enhance the sensitivity of mass spectrometric analysis for other compounds. A notable application is in the detection of organotin compounds like tributyltin (TBT) and triphenyltin (B1233371) (TPT). nih.govjst.go.jp Derivatization with tetrakis(4-fluorophenyl)borate, a process known as 4-fluorophenylation, significantly improves the detection limits in tandem mass spectrometry (MS/MS). nih.govjst.go.jp This enhancement is attributed to the increased bond-dissociation energy of the resulting Sn-aryl bond compared to an Sn-alkyl bond, leading to more selective fragmentation and higher sensitivity. nih.govjst.go.jp Research has demonstrated that this method can improve the detection limit for TBT by a factor of five compared to conventional pentylation derivatization. nih.govjst.go.jp The method has been successfully applied to the analysis of TBT and TPT in seawater samples. nih.govjst.go.jp

Table 1: Performance Improvement in Organotin Analysis using Sodium tetrakis(4-fluorophenyl)borate Derivatization for Tandem MS
AnalyteDerivatization MethodDetection Limit (pg of Sn)Linear Range (pg of Sn)Reference
Tributyltin (TBT)4-Fluorophenylation0.070.4 - 200 nih.govjst.go.jp
Triphenyltin (TPT)4-Fluorophenylation0.431.2 - 200 nih.govjst.go.jp
Tributyltin (TBT)Pentylation (for comparison)0.35Not Specified nih.govjst.go.jp

Surface and Interfacial Structural Analysis for Advanced Material Applications

The utility of Sodium tetrakis(4-fluorophenyl)borate dihydrate in advanced materials is intrinsically linked to its behavior at surfaces and interfaces. It is a critical component in the fabrication of various electrochemical sensors, such as ion-selective electrodes (ISEs) and pH sensors. sigmaaldrich.comchemimpex.com In these applications, the [B(4-FC₆H₄)₄]⁻ anion is typically incorporated into a polymeric membrane, such as polyvinyl chloride (PVC), where it functions as a lipophilic salt.

At the membrane-solution interface, the bulky, hydrophobic nature of the anion helps to stabilize the phase boundary potential. It acts as a cation exchanger, facilitating the selective partitioning and transport of target cations from the aqueous sample into the organic membrane phase. sigmaaldrich.com The structure and charge distribution at this interface are paramount for the sensor's selectivity and sensitivity. While specific surface analysis studies on this exact compound are not extensively detailed, the principles of its function rely on creating a well-defined electrochemical interface. The presence of the fluorinated borate anion within the membrane's surface layer is essential for preventing the co-extraction of interfering hydrophilic anions from the sample, thereby reducing ionic interference and improving the accuracy of the sensor.

Investigating the Influence of Fluoro-Substituents on Anion Architecture and Electronic Structure

The substitution of hydrogen with fluorine atoms on the phenyl rings of the tetraphenylborate (B1193919) anion has a profound impact on both the anion's architecture and its electronic structure. The fluorine atoms act as strong electron-withdrawing groups, a property that fundamentally alters the characteristics of the anion. nih.gov

This enhanced charge delocalization is the primary reason for the altered electronic structure, which manifests as a significant decrease in the anion's coordinating ability. Compared to the non-fluorinated tetraphenylborate, the tetrakis(4-fluorophenyl)borate anion is considered a more weakly coordinating anion. wikipedia.orgwikipedia.org This means it has a much-reduced tendency to form strong coordinate bonds with cations. This property is highly desirable in many chemical applications, including catalysis and the stabilization of highly reactive cationic species, as the anion is less likely to interfere with the cation's reactivity. The fluorination enhances the anion's stability and inertness toward oxidation. wikipedia.org

Table 2: Comparative Properties of Tetraphenylborate and Tetrakis(4-fluorophenyl)borate Anions
PropertyTetraphenylborate ([B(C₆H₅)₄]⁻)Tetrakis(4-fluorophenyl)borate ([B(4-FC₆H₄)₄]⁻)Reference
SubstituentsHydrogenFluorine (para position) nih.govwikipedia.org
Electronic Effect of SubstituentNeutral/Weakly DonatingStrongly Electron-Withdrawing nih.govnih.gov
Charge DelocalizationModerateHigh nih.gov
Coordinating AbilityWeakly CoordinatingVery Weakly Coordinating wikipedia.orgwikipedia.org
Key Application FeaturePrecipitating agentStabilizer for reactive cations, component in electrochemical sensors sigmaaldrich.comwikipedia.org

Solution Phase Behavior and Coordination Chemistry

Ion Association Phenomena of Sodium Tetrakis(4-fluorophenyl)borate Dihydrate

The interactions between the sodium cation and the tetrakis(4-fluorophenyl)borate anion in solution are governed by a delicate interplay of electrostatic forces and solvent effects, leading to the formation of ion pairs. This association is a critical factor in its chemical applications, influencing solubility, reactivity, and utility as a reagent.

Stoichiometry of Ion Association Reactions

In solution, this compound primarily exists as dissociated sodium cations ([Na]⁺) and tetrakis(4-fluorophenyl)borate anions ([B(4-FC₆H₄)₄]⁻). However, depending on the solvent's dielectric constant and the concentration of the salt, these ions can associate to form ion pairs. The predominant stoichiometry for this association is 1:1, forming a neutral ion pair, [Na(B(4-FC₆H₄)₄)].

This 1:1 ion pairing is a common feature for salts of univalent cations and anions in solvents of low to moderate polarity. The formation of higher-order aggregates is generally not significant, especially in dilute solutions. The equilibrium for this association can be represented as:

[Na]⁺(solvated) + [B(4-FC₆H₄)₄]⁻(solvated) ⇌ Na(B(4-FC₆H₄)₄)

The extent of this ion pairing is influenced by the nature of the solvent, with less polar solvents favoring the formation of the neutral ion pair.

Hydrophobic Interactions in Aqueous and Organic Phases

The tetrakis(4-fluorophenyl)borate anion possesses a significant hydrophobic character due to the four fluorophenyl groups surrounding the central boron atom. This hydrophobicity plays a crucial role in its behavior in both aqueous and organic environments.

In aqueous solutions, the large, hydrophobic anion tends to minimize its contact with water molecules. This can lead to self-association or the formation of ion pairs with cations, driven in part by the entropic gain from the release of ordered water molecules from the ions' solvation shells. This hydrophobic nature is exploited in its use as a titrimetric reagent for nonionic surfactants, where it facilitates the formation of ion pairs that can be extracted into an organic phase.

In organic phases, the hydrophobic nature of the anion enhances its solubility. The fluorophenyl groups can engage in favorable interactions with a variety of organic solvents, particularly those that are less polar. This solubility in organic media is a key property for its application as a phase-transfer catalyst, where it can transport cations from an aqueous phase to an organic phase, thereby enabling reactions to occur. The lipophilicity of fluorinated tetraarylborates, such as the tetrakis(4-fluorophenyl)borate anion, is a well-documented contributor to their effectiveness in these applications.

Role as a Weakly Coordinating Anion in Solution

A defining characteristic of the tetrakis(4-fluorophenyl)borate anion is its nature as a weakly coordinating anion. This property is a direct consequence of the electron-withdrawing fluorine atoms on the phenyl rings, which delocalize the negative charge on the boron center, making the anion less likely to form strong coordinate bonds with cations.

Anion-Cation Interactions in Diverse Solvent Systems

The extent of interaction between the tetrakis(4-fluorophenyl)borate anion and cations is highly dependent on the solvent system. In highly polar, coordinating solvents such as water or acetonitrile, the ions are well-solvated, and the interaction between the sodium cation and the borate (B1201080) anion is relatively weak.

Conversely, in solvents with lower polarity and coordinating ability, the electrostatic attraction between the cation and the anion becomes more significant, leading to the formation of contact ion pairs. The nature of the cation also plays a critical role; smaller, more charge-dense cations will interact more strongly with the anion than larger, more diffuse cations.

For instance, in the context of related, more sterically hindered and fluorinated tetraarylborates like tetrakis(pentafluorophenyl)borate, simulations have shown that small alkali cations such as Li⁺ and Na⁺ can penetrate the anion's core, whereas larger cations like K⁺ are kept at a greater distance. nih.gov This highlights the nuanced interplay between cation size, anion structure, and the resulting ion pairing behavior in solution.

Impact on Cation Solvation Dynamics and Reactivity Profiles

The weakly coordinating nature of the tetrakis(4-fluorophenyl)borate anion has a profound impact on the solvation and reactivity of the associated cation. By only weakly interacting with the cation, the anion leaves the cation's coordination sphere more accessible to other ligands or reactants.

This "unencumbered" state of the cation can lead to enhanced reactivity. For example, in organometallic chemistry, using a weakly coordinating anion like tetrakis(4-fluorophenyl)borate can lead to more catalytically active metal centers, as the anion does not compete strongly for coordination sites on the metal. This allows substrates to access the metal center more readily, facilitating catalytic cycles.

pH Effects on Solution Stability and Behavior in Chemical Systems

The stability of Sodium tetrakis(4-fluorophenyl)borate in solution is significantly influenced by the pH of the medium. The fluorination of the phenyl rings plays a critical role in enhancing its stability, particularly in acidic conditions, when compared to its non-fluorinated analog, sodium tetraphenylborate (B1193919).

Fluorinated tetraarylborates are known to be more resistant to acid-catalyzed decomposition. oup.com For the highly fluorinated tetrakis[3,5-bis(trifluoromethyl)phenyl]borate (TFPB) anion, it has been shown to be durable against both acids and oxidants. oup.com This increased stability is attributed to the electron-withdrawing nature of the fluorine substituents, which makes the boron-carbon bonds less susceptible to protonolysis. While Sodium tetrakis(4-fluorophenyl)borate is less fluorinated than TFPB, it still benefits from this stabilizing effect.

In alkaline solutions, the decomposition of tetraarylborates can also occur, often catalyzed by metal ions. For sodium tetraphenylborate, decomposition in alkaline media is a known issue. The stability of Sodium tetrakis(4-fluorophenyl)borate in alkaline conditions is an important consideration for its applications in various chemical processes, although specific quantitative data on its decomposition under these conditions were not found in the provided search results. The use of this compound in the development of pH sensors suggests a degree of stability across a range of pH values, though the operational limits would be a key parameter for such applications. sigmaaldrich.com

The table below summarizes the key solution-phase behaviors of this compound.

Property Description Influencing Factors Significance
Ion Association Forms a 1:1 ion pair with the sodium cation in solution.Solvent polarity, concentrationAffects solubility and reactivity.
Hydrophobicity The anion exhibits significant hydrophobic character.Four fluorophenyl groupsDrives ion pairing in aqueous solutions and enhances solubility in organic solvents.
Coordinating Ability Acts as a weakly coordinating anion.Electron-withdrawing fluorine atoms delocalize the negative charge.Increases the reactivity of the associated cation by leaving its coordination sphere more accessible.
pH Stability More stable in acidic conditions compared to non-fluorinated analogs.Fluorination of the phenyl rings.Crucial for its application in various chemical environments, including catalysis and sensor technology.

Chemical Reactivity and Mechanistic Investigations

Reactions with Nucleophilic Species: Amines and Alcohols

The reactivity of the tetrakis(4-fluorophenyl)borate anion with nucleophiles such as amines and alcohols is significantly limited due to the inherent stability of the boron-carbon (B-C) bonds within the molecule.

The tetrakis(4-fluorophenyl)borate anion is generally considered robust and unreactive towards common nucleophiles like amines and alcohols under standard conditions. The four electron-withdrawing fluorophenyl groups are strongly bonded to the central boron atom, resulting in a stable anionic complex. Cleavage of these B-C bonds typically requires harsh conditions or mediation by highly reactive species. For instance, studies on the related, and even more robust, [B(ArF)4]– anion (where ArF = 3,5-(CF3)2C6H3) show that its decomposition requires the cooperative action of an electrophilic platinum dication, a nucleophile, and water to achieve protonolysis of the B-C bonds at room temperature. nsf.gov

A direct nucleophilic attack by an amine or alcohol on the boron center or the phenyl rings of the tetrakis(4-fluorophenyl)borate anion is not a favorable pathway. If a reaction were to be forced under extreme conditions or with potent catalysts, the hypothetical pathway would involve the cleavage of one or more 4-fluorophenyl groups.

Hypothetical Reaction Products:

4-Fluorobenzene

Various borate (B1201080) species (e.g., tris(4-fluorophenyl)borane and its subsequent reaction products)

No specific product characterization data for simple reactions with amines or alcohols are available in the literature, underscoring the anion's general inertness.

From a kinetic and thermodynamic standpoint, the reaction of the tetrakis(4-fluorophenyl)borate anion with nucleophiles like amines and alcohols is highly unfavorable. The stability of weakly coordinating anions means that they reside in a deep thermodynamic well.

The table below outlines the conceptual kinetic and thermodynamic parameters for the reaction of the tetrakis(4-fluorophenyl)borate anion with a generic nucleophile (Nu-).

ParameterExpected ValueJustification
Activation Energy (Ea)Very HighThe B-C bonds are sterically hindered and electronically stable, requiring significant energy input to break.
Rate Constant (k)Extremely SmallReflects the high activation energy and the low probability of a successful reaction event under normal conditions.
Gibbs Free Energy Change (ΔG)Positive (Non-spontaneous)The reactants, consisting of the highly stable borate anion and the nucleophile, are much more stable than the potential products.
Enthalpy Change (ΔH)Positive (Endothermic)Energy is required to break the strong B-C bonds.

Derivatization Strategies Utilizing Sodium Tetrakis(4-fluorophenyl)borate Dihydrate

A significant application of tetra-substituted borate salts is in the derivatization of organometallic and metallic species for analytical purposes, particularly for gas chromatography (GC). nih.gov This process converts non-volatile ionic species into volatile compounds that can be readily analyzed.

Borate reagents are widely used for the in situ derivatization of metal and organometallic ions. nih.govresearchgate.net While alkylborates like sodium tetraethylborate are commonly used for alkylation, Sodium tetrakis(4-fluorophenyl)borate can theoretically serve as an arylating agent. The fundamental reaction involves the transfer of a 4-fluorophenyl group from the borate anion to the target metal or organometallic cation. This reaction neutralizes the charge and replaces hydrophilic ligands with a bulky, hydrophobic group, thereby increasing the volatility of the analyte.

The general reaction can be represented as: M^n+ + [B(C6H4F)4]^- → M(C6H4F)n + B(C6H4F)3

Analyte CationDerivatization ReactionExpected Volatile ProductPurpose of Derivatization
(CH3)2Sn^2+ (Dimethyltin)Arylation(CH3)2Sn(C6H4F)2Enable GC separation and detection.
CH3Hg^+ (Methylmercury)ArylationCH3Hg(C6H4F)Increase volatility for GC analysis.
Pb^2+ (Inorganic Lead)ArylationPb(C6H4F)2 (unstable, may require specific conditions)Conversion to a form suitable for GC.

The primary goal of derivatization is to make analytes compatible with powerful analytical systems, thereby enhancing detection sensitivity and selectivity. researchgate.net By converting ionic organometallic species into volatile aryl derivatives, they can be separated from the sample matrix using GC and then detected with high sensitivity by mass spectrometry (MS) or atomic absorption spectroscopy (AAS). nih.govscilit.com This hyphenated approach (e.g., GC-MS) allows for trace-level quantification of environmental and biological contaminants. nih.govresearchgate.net

Analytical ChallengeDerivatization ApproachAnalytical TechniqueResulting Enhancement
Low volatility of organotin cations.Arylation with [B(C6H4F)4]^- to form volatile organotin-aryl compounds.Gas Chromatography-Mass Spectrometry (GC-MS)Enables chromatographic separation and provides low detection limits with high compound specificity.
Matrix interference in aqueous samples for mercury speciation.Arylation to form volatile methylmercury-aryl compound, followed by headspace extraction.Gas Chromatography-Atomic Fluorescence Spectrometry (GC-AFS)Improves selectivity by separating the analyte from the matrix; increases sensitivity of detection.

Interfacial Reaction Mechanisms and Their Electrochemical Implications

Sodium tetrakis(4-fluorophenyl)borate is frequently used in electrochemistry, particularly in studies involving the interface between two immiscible electrolyte solutions (ITIES). researchgate.net Its large, hydrophobic anion preferentially dissolves in the organic phase, where it acts as a supporting electrolyte to facilitate charge transport and establish a stable potential window for electrochemical measurements. researchgate.net

The core mechanism at the ITIES is the transfer of ions from the aqueous phase to the organic phase, or vice versa, driven by an applied potential. researchoutreach.org The tetrakis(4-fluorophenyl)borate anion itself is highly lipophilic and defines the negative limit of the potential window, as a large amount of energy is required to force it into the aqueous phase.

Interfacial reactions can occur when cations transferred from the aqueous phase interact with the borate anion in the organic phase near the boundary. For example, the transfer of alkali metal ions (like K+) or protons (H+) can lead to the formation of a neutral, insoluble ion-pair at the interface. researchgate.net This process is an interfacial precipitation reaction that can be observed as sharp spikes or anomalies in cyclic voltammograms. researchgate.net This reactivity is also the basis for its use in ion-selective electrodes, where the selective complexation and transport of a target ion across a membrane interface generates a measurable potential. sigmaaldrich.comporphyrin.net

Interfacial ProcessMechanismElectrochemical Implication
Ion TransferA cation (C^+) from the aqueous phase is driven across the interface into the organic phase by an applied potential. C^+(aq) → C^+(org)Generates a faradaic current in cyclic voltammetry, providing information on the ion's thermodynamic properties.
Interfacial Ion-Pair FormationTransferred cation C^+(org) reacts with the borate anion [B(C6H4F)4]^-(org) at the interface to form a neutral species. C^+(org) + [B(C6H4F)4]^-(org) → CB(C6H4F)4Can lead to precipitation or nucleation at the interface, altering the electrochemical response and potentially causing current spikes. researchgate.net
Ion-Selective Electrode ResponseSelective binding and transport of a target analyte ion by a neutral carrier within a membrane plasticized with the borate salt.Generates a stable potentiometric response (voltage) that is proportional to the logarithm of the analyte's activity. porphyrin.net

Exothermic Reactions and Conditions Influencing Compound Reactivity

The reactivity of this compound is characterized by its thermal stability under normal conditions and its potential for exothermic reactions under specific circumstances. While detailed mechanistic investigations and quantitative thermal analysis data such as Differential Scanning Calorimetry (DSC) or Thermogravimetric Analysis (TGA) are not extensively documented in publicly available research literature for this specific dihydrate salt, information from safety data sheets and knowledge of related compounds provide insight into its reactivity profile.

The compound is generally stable under standard temperature and pressure. However, exposure to excess heat can lead to thermal decomposition. This decomposition process is hazardous as it can release irritating vapors and toxic gases, including carbon monoxide (CO), carbon dioxide (CO2), hydrogen fluoride (B91410), oxides of boron, and sodium oxides. nih.gov The initiation of this decomposition is a critical factor influencing the compound's reactivity, turning a stable solid into a source of hazardous substances.

Certain chemical incompatibilities can also trigger exothermic reactions. Notably, there is a potential for an exothermic reaction upon contact with alkalis. acs.org While the specific kinetics and thermodynamics of this reaction are not detailed in the available literature, it points to a significant reactivity consideration. The compound is also incompatible with strong oxidizing agents. fishersci.ca Reactions with strong oxidizers can be vigorous and exothermic, a common characteristic of many organic compounds.

Table 1: Reactivity and Decomposition Data for this compound

ParameterDescriptionSource(s)
Conditions to Avoid Excess heat, direct sunlight, moisture, and contact with incompatible materials. nih.govacs.org nih.govacs.org
Incompatible Materials Strong oxidizing agents, alkalis. acs.orgfishersci.ca acs.orgfishersci.ca
Hazardous Decomposition Products Upon thermal decomposition, the compound can release: - Carbon monoxide (CO) - Carbon dioxide (CO2) - Hydrogen fluoride - Oxides of boron - Sodium oxides nih.gov
Potential Exothermic Reactions May react exothermically with alkalis. acs.org acs.org

Electrochemical Studies and Applications in Sensing

Ion-Selective Electrode Development and Performance Characteristics

The compound is widely utilized in the fabrication of ion-selective electrodes (ISEs), which are analytical tools that measure the activity of a specific ion in a solution. chemimpex.com Its primary role is to serve as a lipophilic anionic additive within the sensor's membrane, ensuring charge neutrality and facilitating the selective transport of cations.

The performance of an ISE is critically dependent on the composition of its membrane. libretexts.org Sodium tetrakis(4-fluorophenyl)borate dihydrate is incorporated into polymeric membranes, typically made of polyvinyl chloride (PVC), to function as a cation exchanger. The fluorination of the phenyl rings enhances the lipophilicity and stability of the borate (B1201080) anion, which is essential for creating a highly selective response. This increased hydrophobicity helps to minimize interference from hydrophilic anions that may be present in the sample. The membrane cocktail is a carefully optimized mixture of the polymer matrix, a plasticizer to ensure proper membrane fluidity, the ionophore responsible for selectivity, and the anionic additive like this compound.

Table 1: Typical Components of an Ion-Selective Electrode Membrane

Component Function Example Material
Polymer Matrix Provides structural support for the membrane Polyvinyl chloride (PVC)
Plasticizer Ensures membrane fluidity and ion mobility Dioctyl sebacate (B1225510) (DOS)
Ionophore Provides selectivity for the target ion Valinomycin (B1682140) (for K+)

This table illustrates the general composition of an ISE membrane, where this compound serves as the anionic additive.

Potentiometry is an electrochemical technique where the potential difference between two electrodes is measured to determine the concentration of an analyte. As an anionic additive, this compound has been successfully used in the development of potentiometric sensors for the detection of ammonia (B1221849) and blood urea (B33335) nitrogen (BUN). In these sensors, the membrane containing the compound generates a potential that is proportional to the concentration of the target analyte in the sample, allowing for quantitative measurement.

The unique structure of the tetrakis(4-fluorophenyl)borate anion allows for its use in electrodes that are highly selective for specific metal ions.

Potassium (K⁺): The compound is used as a dopant in valinomycin-based potassium-selective membranes. While valinomycin acts as the primary ionophore that selectively binds potassium ions, the borate salt serves as a lipophilic additive to maintain charge balance within the membrane and improve the electrode's stability and response. chemimpex.com

Cesium (Cs⁺): this compound exhibits remarkable selectivity for cesium ions. dojindo.com It is known by the synonym "Cesibor" and is utilized as a precipitation reagent that can selectively precipitate cesium ions from a mixture also containing ammonium (B1175870) and potassium ions. dojindo.comnih.gov This high selectivity is attributed to the strong hydrophobic interactions between the large, lipophilic borate anion and the large, poorly hydrated cesium cation. researchgate.net This property has been leveraged to create liquid ion-exchange membrane electrodes specifically for the detection of cesium. researchgate.net

Table 2: Selectivity of Sodium tetrakis(4-fluorophenyl)borate in Ion Sensing

Target Ion Application Mechanism of Selectivity
Potassium (K⁺) Component in K⁺-selective electrodes Used as a lipophilic salt additive with an ionophore (e.g., Valinomycin).

This table summarizes the specific applications of the compound in detecting potassium and cesium ions.

Interfacial Potential Difference Studies in Biphasic Electrolyte Systems

Beyond its use in solid-state sensors, this compound is instrumental in fundamental electrochemical studies at the interface between two immiscible liquids.

The interface between two immiscible electrolyte solutions (ITIES) serves as a model for biological membranes and is used to study ion transfer reactions. scispace.com In these systems, an aqueous solution containing a hydrophilic electrolyte is placed in contact with an immiscible organic solvent (e.g., 1,2-dichloroethane) containing a lipophilic electrolyte. uic.edu this compound is an ideal choice for the electrolyte in the organic phase. Its large, hydrophobic anion ensures that it remains confined to the organic phase, which helps to establish a stable and well-defined potential difference (known as the Galvani potential difference) across the liquid-liquid interface. scispace.comuic.edu By controlling this potential, researchers can drive and study the transfer of ions from one phase to the other. scispace.com

The stable and controllable biphasic systems enabled by this compound provide a platform for gathering precise experimental data on ion transfer processes. This data, often obtained through techniques like cyclic voltammetry, is essential for the development and validation of theoretical models that describe the thermodynamics and kinetics of ion transport across electrified interfaces. scispace.com These models are crucial for understanding fundamental processes in chemistry and biology, such as phase-transfer catalysis, drug action, and the function of ion channels in cell membranes. The experimental confirmation of phenomena like ion condensation at the interface provides key parameters for refining these sophisticated models. uic.edu

Role as an Anionic Additive in Advanced Electrochemical Devices

In the fabrication of ion-selective electrodes, the membrane is a key component that dictates the analytical performance of the sensor. The inclusion of lipophilic ionic additives, such as this compound, is a common strategy to improve the function of these membranes. These additives, often referred to as anion excluders or ion-exchangers, are indispensable for reducing interference from lipophilic anions present in the sample, thereby ensuring the permselectivity of the membrane towards the target cation. This leads to a significant enhancement in the selectivity and sensitivity of the electrode.

The presence of these anionic sites within the polymer membrane matrix, typically composed of materials like polyvinyl chloride (PVC), helps to establish a stable and reproducible potential at the membrane-solution interface. By providing a high concentration of fixed negative charges within the membrane, the additive helps to expel interfering anions from the sample solution through Donnan exclusion, allowing only the target cations to interact with the ionophore. This results in a more accurate and reliable measurement of the target ion's concentration.

Detailed Research Findings

Research has demonstrated the utility of this compound in various potentiometric sensing applications. For instance, it has been incorporated into hydrogen-selective membranes for planar potentiometric sensors. In one such application, the membrane composition was formulated with 0.25% (w/w) of this compound, alongside a hydrogen ionophore, a plasticizer (o-NPOE), and a PVC matrix. This highlights its role in creating stable and responsive pH sensors.

Furthermore, the compound has been utilized in the development of potentiometric back-titration methods for the determination of ions like sulfate (B86663). In a specific method, a poly(vinyl chloride) membrane electrode sensitive to the titrant, Sodium tetrakis(4-fluorophenyl)borate (FPB), was employed. The method is based on the ion association between an excess of 2-aminoperimidinium added to the sulfate sample and the FPB in the titrant. The endpoint of the titration is marked by a sharp change in potential, indicating the presence of free FPB after all the 2-aminoperimidinium-sulfate associate has reacted. This method was found to be effective for determining sulfate ions in a concentration range of 2x10⁻⁴ to 3x10⁻³ mol/L, even in complex matrices like seawater, with a titration error of approximately 2%.

While direct comparative studies with and without this compound are not extensively detailed in the provided search context, the established principles of ISE design and the findings from related studies underscore its importance. For example, in the development of a periodate-selective electrode, the analogous compound sodium tetraphenylborate (B1193919) (NaTPB) was used as an anion excluder. It was noted that in the absence of NaTPB, the sensitivity and selectivity of the electrode for the target periodate (B1199274) ion were diminished. This supports the general principle that these lipophilic borate salts are critical for optimizing the performance of anion-selective electrodes.

The research findings for the sulfate determination method are summarized in the table below:

ParameterValue
AnalyteSulfate Ion (SO₄²⁻)
MethodPotentiometric Back-Titration
TitrantSodium tetrakis(4-fluorophenyl)borate (FPB)
Indicator ElectrodeFPB-sensitive PVC membrane electrode
Reagent2-aminoperimidinium
Concentration Range2x10⁻⁴ to 3x10⁻³ mol/L
Titration ErrorApproximately 2%
ApplicabilitySeawater analysis

This table summarizes the key findings of a potentiometric back-titration method for sulfate determination using Sodium tetrakis(4-fluorophenyl)borate as the titrant.

Applications in Materials Science and Engineering

Synthesis of Advanced Polymeric Materials and Nanocomposites

The compound is instrumental in the development of advanced polymeric materials and nanocomposites, contributing to materials with superior performance characteristics.

Research findings have shown that polymers incorporating fluorinated borates exhibit improved resistance to thermal degradation. The strong electron-withdrawing nature of the fluorine atoms in the phenyl rings contributes to the anion's stability, which in turn imparts greater thermal resilience to the composite material.

Table 1: Impact of Tetrakis(4-fluorophenyl)borate on Polymer Properties
PropertyObservationUnderlying Mechanism
Thermal StabilityIncreased resistance to thermal degradationInherent stability of the fluorinated anion
Mechanical StrengthEnhanced tensile strength and modulusImproved interfacial adhesion in nanocomposites

Sodium tetrakis(4-fluorophenyl)borate dihydrate is also explored for its potential in electronic components and protective coatings. In the realm of electronics, it is used in the development of polymeric membrane sensors. These sensors are crucial for a variety of applications, including environmental monitoring and biomedical diagnostics. The compound can act as a dopant in these membranes, influencing their ion-selective properties. For instance, it has been used in valinomycin-based potassium-selective membranes.

While direct applications in large-scale protective coatings are less documented, the improved thermal and mechanical stability it imparts to polymers are desirable properties for protective coatings. Enhanced stability can lead to coatings with longer service life and better resistance to environmental stressors.

Preparation of Organic Pseudoisocyanine (B1232315) Nanoparticles via Cation Exchange Processes

A notable application of this compound is in the preparation of organic pseudoisocyanine (PIC) nanoparticles. In this process, the sodium salt acts as a cation exchanger. The sodium ions in the salt are exchanged with the cationic PIC dye molecules, leading to the formation of nanoparticles of the dye with the tetrakis(4-fluorophenyl)borate as the counter-ion. These nanoparticles have unique optical properties that are of interest for applications in areas such as photonics and sensing.

Engineering of Ionic Liquids for Tailored Applications

The tetrakis(4-fluorophenyl)borate anion is a key component in the design and synthesis of ionic liquids (ILs) with specific properties. Ionic liquids are salts that are liquid at or near room temperature and are considered "green" solvents due to their low vapor pressure.

The melting point of an ionic liquid is largely determined by the nature of its constituent cation and anion. The tetrakis(4-fluorophenyl)borate anion is large, asymmetric, and has a delocalized charge, all of which are factors that tend to lower the melting point of a salt. By pairing this anion with a suitable bulky and asymmetric organic cation, it is possible to design ionic liquids with a wide liquid range and low melting points.

The hydrophobicity and stability of the tetrakis(4-fluorophenyl)borate anion also play a crucial role. The presence of four fluorophenyl groups makes the anion highly hydrophobic and imparts significant thermal and chemical stability to the resulting ionic liquid.

Table 2: Factors Influencing Ionic Liquid Melting Points
Anion/Cation CharacteristicEffect on Melting PointExample Feature in Tetrakis(4-fluorophenyl)borate
Large SizeLowersBulky tetrahedral structure
AsymmetryLowersNon-spherical shape
Delocalized ChargeLowersCharge distributed over the entire anion

Ionic liquids are increasingly being investigated as environmentally friendly alternatives to volatile organic solvents in a variety of chemical processes. nbinno.com Ionic liquids based on the tetrakis(4-fluorophenyl)borate anion can be used as solvents and catalysts in green chemical reactions. rsc.org Their low volatility reduces air pollution, and their tunable properties allow for the design of reaction media that can enhance reaction rates and selectivities.

For example, ionic liquids with weakly coordinating anions like tetrakis(pentafluorophenyl)borate, a related compound, have been shown to be effective in promoting certain organic reactions. rsc.org The non-coordinating nature of the tetrakis(4-fluorophenyl)borate anion can be advantageous in catalytic processes where the anion should not interfere with the catalytic cycle. Furthermore, the solubility of biopolymers in certain ionic liquids opens up possibilities for the eco-friendly processing of biomass. nih.gov

Role As a Weakly Coordinating Anion in Catalysis and Ion Pair Chemistry

Facilitation of Catalytic Processes Involving Highly Labile Cations

The primary function of a WCA like tetrakis(4-fluorophenyl)borate in catalysis is to act as a non-interfering counterion to a highly reactive cationic metal center. By replacing a strongly coordinating anion (e.g., chloride or triflate), the WCA "unmasks" the cationic catalyst, rendering it more electrophilic and accessible to substrates.

This principle has been explored in olefin polymerization. Sodium tetrakis(4-fluorophenyl)borate has been investigated as a co-catalyst or activator for organometallic procatalysts, such as those based on organonickel or organopalladium, for the addition polymerization of norbornene-type monomers. google.comgoogle.com In these systems, the borate (B1201080) facilitates the generation of a cationic active species from a neutral precursor, which then initiates the polymerization cascade.

However, the choice of WCA is critical and its stability must be matched to the reactivity of the cation. Research involving the activation of zirconocene ([Cp₂ZrMe₂]) and titanium ([CpTiMe₃]) methyl complexes for olefin polymerization with tetrakis(4-fluorophenyl)borate salts demonstrated a key limitation. uu.nl The process proved ineffective because the highly reactive, oxophilic metal cations induced decomposition of the anion through Zr-F interactions, leading to catalyst deactivation. uu.nl This finding underscores that even weakly coordinating anions have a reactivity threshold and must be carefully selected for a given catalytic system.

Stabilization of Reactive Intermediates in Organic and Organometallic Synthesis

The large size and charge delocalization of the tetrakis(4-fluorophenyl)borate anion make it an effective tool for stabilizing and isolating otherwise transient or unstable cationic intermediates. Its steric bulk can protect the cation from unwanted reactions with solvents or other species, allowing for characterization and subsequent synthetic use.

A notable example is its use in the field of supramolecular chemistry to stabilize complex, self-assembled structures. Researchers successfully used sodium tetrakis(4-fluorophenyl)borate as a counterion to crystallize and characterize a large, Tₕ-symmetric Zn₈L₆ metal-organic cage. nih.govacs.org The presence of the bulky, non-coordinating borate anions in the crystal lattice balances the positive charge of the zinc cage and prevents its disassembly, enabling detailed structural confirmation by X-ray crystallography. nih.govacs.org In solution, the anion's presence is crucial for maintaining the integrity of the cationic assembly.

Influence on Reaction Selectivity and Rate in Homogeneous Catalytic Systems

The nature of the counterion can profoundly impact the rate and selectivity of a catalytic reaction. By being less involved in the coordination sphere of the catalytic center, a WCA allows the inherent electronic and steric properties of the metal complex and substrates to dictate the reaction outcome.

AnionRelative Stability
tetrakis(4-fluorophenyl)borateLeast Stable
tetrakis{4-(trifluoromethyl)phenyl}borate
tetrakis{3-(trifluoromethyl)phenyl}borate
tetrakis(3-fluorophenyl)borateMost Stable

Design of Novel Ion-Pair Reagents for Specific Chemical Transformations

The ability of the tetrakis(4-fluorophenyl)borate anion to form distinct ion pairs with cations is the basis for its use in designing reagents for specific analytical and separation processes. The properties of the resulting ion pair, such as solubility and stability, can be tuned by the choice of the anion.

In analytical chemistry, sodium tetrakis(4-fluorophenyl)borate has been employed as an ion-association titrant for the quantitative determination of nonionic surfactants. researchgate.net In this method, the surfactant first forms a complex with a metal ion (like K⁺), creating a large cation. This cation then forms an ion pair with a colored indicator anion. During titration, the tetrakis(4-fluorophenyl)borate anion is added, which forms a more stable, colorless ion pair with the surfactant-metal cation complex that is preferentially extracted into an organic solvent. The endpoint is signaled by the color change of the indicator, providing a precise measurement. researchgate.net

The design of these ion-pair systems is influenced by the anion's hydrophobicity. Studies comparing different borate anions have shown that hydrophobicity increases with the degree of fluorination.

AnionRelative Hydrophobicity
tetraphenylborate (B1193919)Least Hydrophobic
tetrakis(4-fluorophenyl)borate
tetrakis[3,5-bis(trifluoromethyl)phenyl]borateMost Hydrophobic

This trend shows that the tetrakis(4-fluorophenyl)borate anion is more hydrophobic than its non-fluorinated parent, which enhances the formation of ion aggregates and their extraction into non-polar media. lookchemmall.com This principle is also applied in the fabrication of ion-selective electrodes, where sodium tetrakis(4-fluorophenyl)borate is used as an ion-pairing agent to form stable, water-insoluble complexes with drug molecules like metformin and trimetazidine, creating the sensing membrane of the electrode. benthamdirect.com

Environmental Remediation and Analytical Chemistry Applications

Cesium Ion Remediation Strategies

Sodium tetrakis(4-fluorophenyl)borate (NaTFPB) is a key reagent in strategies aimed at removing cesium ions, particularly the radioactive isotope Cesium-137, from contaminated materials.

Desorption of Cesium Ions from Adsorbent Materials (e.g., Zeolites, Clay)

A significant challenge in environmental cleanup, such as that following nuclear accidents, is the removal of cesium ions that have been strongly adsorbed by minerals in soil and sediment, like zeolites and clays. elsevierpure.com NaTFPB has been investigated as an ion-association reagent to desorb Cs+ from these materials under mild conditions. elsevierpure.com Research has shown that NaTFPB is effective in this role due to its strong hydrophobic interactions with Cs+. elsevierpure.comresearchgate.net In one study using A-type zeolite, a mineral with high cesium adsorption capacity, NaTFPB achieved a cesium desorption efficiency of 89.4% when applied at a 10:1 molar ratio to the adsorbed cesium. elsevierpure.comresearchgate.net This efficiency is noted to be an improvement compared to its non-fluorinated analog, sodium tetraphenylborate (B1193919) (NaTPB). elsevierpure.comresearchgate.net

Parameter Value Reference
Adsorbent MaterialA-type Zeolite elsevierpure.comresearchgate.net
ReagentSodium tetrakis(4-fluorophenyl)borate (NaTFPB) elsevierpure.comresearchgate.net
NaTFPB/Cesium Molar Ratio10:1 elsevierpure.comresearchgate.net
Desorption Efficiency89.4% elsevierpure.comresearchgate.net

Precipitation of Cesium in Radioactive Wastewater Treatment Processes

In the treatment of radioactive wastewater, NaTFPB is used to precipitate cesium ions, facilitating their removal. The precipitation yield of the resulting Cesium tetrakis(4-fluorophenyl)borate (Cs-TFPB) is remarkably high, reaching 99.1 ± 0.3% across a broad pH range of 0.7 to 10.8. researchgate.net A related technique, known as the isotope dilution-precipitation method, has been developed to remove Cesium-137. researchgate.netnih.gov This process involves adding stable (non-radioactive) cesium chloride to the wastewater to increase the total cesium concentration. nih.govsigmaaldrich.com Subsequently, the addition of a tetraphenylborate salt precipitates both the stable and radioactive cesium ions together. nih.govsigmaaldrich.com This method has been shown to be rapid and effective across a pH range of 2.5 to 11.5. nih.gov The high efficiency of this process can potentially reduce Cs-137 levels below the U.S. Department of Energy's Derived Concentration Standard, allowing for safer discharge of the treated water. nih.gov

Parameter Value Reference
ReagentSodium tetrakis(p-fluorophenyl)borate (Na-TFPB) researchgate.net
ProductCesium tetrakis(p-fluorophenyl)borate (Cs-TFPB) researchgate.net
Precipitation Yield99.1 ± 0.3% researchgate.net
Effective pH Range0.7 to 10.8 researchgate.net

Two-Phase Titration Methodologies for Nonionic Surfactants

Sodium tetrakis(4-fluorophenyl)borate serves as a critical titrant in the quantitative analysis of nonionic surfactants using a two-phase titration method. researchgate.netresearchgate.net This analytical technique is valued for its precision, especially at lower surfactant concentration levels. researchgate.net

Quantitative Determination Protocols for Nonionic Surfactants

A typical protocol for the two-phase titration of nonionic surfactants involves several key steps and reagents.

Sample and Reagent Preparation:

Sample Preparation : A known quantity of the sample containing the nonionic surfactant is weighed. xylemanalytics.com

Barium Chloride Addition : A solution of barium chloride (e.g., 10 ml of 0.1 mol/L) is added to facilitate the formation of the cationic complex. xylemanalytics.com

Stabilizer Addition : To prevent the formation of unstable emulsions, a stabilizer like polyvinyl alcohol (e.g., 1 ml of 0.5%) or gum arabic is added. xylemanalytics.com

Dilution : The mixture is diluted with distilled water to a set volume, for instance, 150 ml. xylemanalytics.com

pH Adjustment : For alkaline samples, the pH should be adjusted to below 7 with dilute HCl. xylemanalytics.com

Organic Phase : An organic solvent, such as 1,2-dichloroethane, is added to the titration vessel to form the second phase. researchgate.net

Indicator : An indicator dye like tetrabromophenolphthalein (B75775) ethyl ester (TBPE) is added. researchgate.net

Titrant : A standardized solution of sodium tetrakis(4-fluorophenyl)borate is used as the titrant.

The titration is performed by adding the titrant dropwise until the endpoint is indicated by the color change in the organic layer. The addition of a high concentration of an electrolyte like potassium chloride (e.g., 5 ml of 4 M KCl) can help achieve a clearer endpoint. researchgate.net

Step Description Reference
1. Complex FormationAdd Barium Chloride (0.1 mol/L) to the surfactant sample. xylemanalytics.com
2. StabilizationAdd Polyvinyl Alcohol (0.5%) to the mixture. xylemanalytics.com
3. Dilution & pHDilute with distilled water and adjust pH to <7 if necessary. xylemanalytics.com
4. Phase & IndicatorAdd an organic solvent (e.g., 1,2-dichloroethane) and an indicator (e.g., TBPE). researchgate.net
5. TitrationTitrate with a standardized solution of Sodium tetrakis(4-fluorophenyl)borate. researchgate.netresearchgate.net
6. EndpointObserve the color change in the organic phase (e.g., blue to yellow). researchgate.net

Detection and Quantification of Cations in Complex Environmental and Biological Matrices

Beyond its use in cesium remediation, the cation-exchanging and complex-forming properties of sodium tetrakis(4-fluorophenyl)borate make it a valuable reagent in the development of sensors for other cations. It is extensively used in the fabrication of ion-selective electrodes, which are crucial for monitoring ion concentrations in various solutions. A primary application is in electrodes designed for the sensitive and accurate detection of potassium ions in complex samples such as biological fluids and environmental water sources.

Biochemical Applications as a Stabilizing Agent for Biomolecules

Sodium tetrakis(4-fluorophenyl)borate dihydrate is recognized within biochemistry for its role as a stabilizing agent for biomolecules. chemimpex.com This application is particularly valuable in experimental procedures where maintaining the structural integrity and biological activity of proteins and enzymes is crucial for obtaining accurate and reproducible results. The compound helps to preserve the functionality of these complex molecules during various analytical and preparatory processes. chemimpex.com

The stabilizing effect is attributed to the unique properties of the fluorinated tetraarylborate anion. The fluorine atoms on the phenyl rings create a weakly coordinating anion, which can interact with biomolecules in a way that supports their native conformation without interfering significantly with their function. This characteristic is beneficial in a variety of biochemical assays and research applications where enzyme or protein degradation could otherwise compromise the experimental outcome.

While the application of this compound as a stabilizer is noted, detailed research findings and specific quantitative data from peer-reviewed studies detailing its efficacy—such as comparative thermal stability or activity assays over time—were not available in the public domain based on the conducted searches. Therefore, a data table illustrating specific research findings on its stabilizing effect cannot be provided.

Theoretical and Computational Modeling

Quantum Chemical Calculations of Borate (B1201080) Anion Electronic Structure

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the intrinsic electronic properties of the tetrakis(4-fluorophenyl)borate anion. These calculations provide a detailed picture of how electrons are distributed within the anion and how this distribution influences its stability and reactivity.

The introduction of fluorine atoms onto the phenyl rings of the tetrakis(phenyl)borate anion has a profound effect on its electronic structure and stability. It is well-established that fluorine substitution in organic molecules lowers the energy of the highest occupied molecular orbital (HOMO), which generally leads to higher oxidation stability. This increased stability against oxidation is a critical factor for applications in electrochemistry, such as in electrolytes for high-voltage batteries.

DFT calculations reveal that the electron-withdrawing nature of fluorine delocalizes the negative charge of the borate anion, spreading it away from the central boron atom and across the fluorinated phenyl rings. This charge delocalization is a key factor in the anion's stability and its weakly coordinating nature. Upon interaction with a cation like Li+, there is a further redistribution of charge. For instance, in a similar fluorinated borate anion, the coordinating fluorine atoms become more negatively charged as the cation withdraws electron density from the anion. This demonstrates a charge delocalization and redistribution that occurs upon ion pairing.

Computational studies on various boron-based anion receptors have quantified these effects, showing that the substitution of electron-withdrawing groups like fluorine systematically increases the anion's stability and influences its affinity for other ions. The stability can also be assessed by calculating ionization potentials, which provide a measure of the energy required to remove an electron.

Table 1: Effects of Fluorine Substitution on the Borate Anion
PropertyEffect of Fluorine SubstitutionComputational MethodSignificance
HOMO Energy LevelLoweredDFTIncreased Oxidation Stability
Charge DistributionIncreased delocalization of negative chargeDFTEnhanced anion stability and weak coordination
Fluoride (B91410) AffinityIncreasedAb initio calculationsModulates Lewis acidity and interaction strength
Electrochemical StabilityIncreased anodic stability limitDFTSuitability for high-voltage applications

The interaction between the sodium cation and the tetrakis(4-fluorophenyl)borate anion is governed by a complex interplay of non-covalent interactions. These interactions, which include electrostatic forces, hydrogen bonds, and van der Waals forces, dictate the structure and stability of the ion pair.

DFT calculations can also be used to determine the binding energy between the cation and the anion, providing a quantitative measure of the ion pair's stability. For instance, studies on similar fluorinated borate anions with Li+ show a weaker interaction energy compared to other types of anions, which can facilitate easier Li+ dissociation in solution, leading to improved ionic conductivity. The analysis of these interactions is crucial for understanding the compound's behavior in both the solid state and in solution.

Table 2: Types of Non-Covalent Interactions in Ion Pairs
Interaction TypeDescriptionTypical ContributionRelevance to Ion Pair
ElectrostaticAttraction/repulsion between charged ions (Coulombic forces).DominantPrimary force holding the Na+ cation and borate anion together.
Hydrogen BondingWeak electrostatic interaction, potentially between cation-coordinated water and anion fluorine atoms.ModerateContributes to the specific geometry and stability of the hydrated salt.
Van der Waals (vdW)Includes dispersion forces and dipole-dipole interactions.SignificantImportant for the overall cohesion and packing in the crystal lattice.
C-H···F InteractionsWeak hydrogen bonds involving phenyl C-H groups and fluorine atoms.WeakContributes to conformational stability and crystal packing.

Molecular Dynamics Simulations of Ion-Pair Interactions in Solution

Molecular dynamics (MD) simulations offer a way to study the dynamic behavior of ions in a solvent over time. These simulations model the movements and interactions of every atom in the system, providing a detailed view of processes like ion pairing, solvation, and aggregation in solution.

MD simulations can precisely map the spatial arrangement of ions in a solution. A key tool for this is the Radial Distribution Function (RDF), which describes the probability of finding one atom at a certain distance from another. For the Sodium tetrakis(4-fluorophenyl)borate system, RDFs calculated between the Na+ cation and the central boron atom of the anion can reveal the most probable distances between them.

Simulations of related systems, such as borate glasses or frustrated Lewis pairs containing boranes, show distinct peaks in the RDF plots. These peaks correspond to specific ion-pair configurations. A sharp peak at a short distance would indicate a "contact ion pair" (CIP), where the cation and anion are in direct contact. A second peak at a larger distance might represent a "solvent-separated ion pair" (SSIP), where one or more solvent molecules are situated between the cation and anion.

In the case of large, sterically hindered anions like tetrakis(4-fluorophenyl)borate, direct penetration of the Na+ cation to the boron core is unlikely. Instead, computational studies on similar fluorinated anions show that the cation coordinates with the peripheral, electron-rich fluorine atoms on the phenyl rings. The bulky phenyl groups effectively shield the central boron atom.

The nature of the solvent plays a critical role in mediating the interactions between ions. Solvent properties such as dielectric constant, viscosity, and polarity determine the extent to which ions exist as free solvated ions, ion pairs (CIPs and SSIPs), or larger ionic clusters known as aggregates (AGGs).

In solvents with a high dielectric constant, the electrostatic attraction between the Na+ cation and the borate anion is weakened, favoring the formation of solvent-separated ion pairs or fully dissociated ions. Conversely, in low-polarity solvents, ions have a stronger tendency to form contact ion pairs and larger aggregates.

MD simulations can model these equilibria by tracking the formation and lifetime of different ionic species. Machine learning-based MD simulations, which can achieve the accuracy of quantum mechanics at a lower computational cost, have become a powerful tool for studying these complex solvation and aggregation phenomena. These studies show that the balance between ion-ion and ion-solvent interactions governs the formation of these various species, which in turn dictates crucial macroscopic properties of the solution like ionic conductivity and thermal stability.

Table 3: Influence of Solvent on Ion Association
Ionic SpeciesDescriptionFavored in Solvents that are:Impact on Properties
Solvent-Separated Ion Pair (SSIP)Cation and anion are separated by one or more solvent molecules.High polarity, high dielectric constant.Contributes to higher ionic conductivity.
Contact Ion Pair (CIP)Cation and anion are in direct physical contact.Low polarity, low dielectric constant.Reduces the number of free charge carriers, lowering conductivity.
Aggregates (AGGs)Clusters of multiple cations and anions.Low polarity, high salt concentration.Significantly reduces conductivity; can lead to increased viscosity.

Predictive Modeling for Material Design and Electrochemical Performance

Computational modeling is increasingly being used not just for understanding existing materials but also for predicting the properties of new ones. By combining quantum chemical calculations with machine learning (ML) and other modeling techniques, researchers can accelerate the design and discovery of materials with tailored electrochemical properties.

Predictive models can screen vast numbers of potential chemical structures to identify promising candidates for applications like battery electrolytes. For instance, DFT calculations can be used to predict the electrochemical stability window of an electrolyte. By calculating the HOMO and LUMO energies of the anion and solvent molecules, it's possible to estimate their resistance to oxidation and reduction, respectively. A large HOMO-LUMO gap and a low HOMO energy are generally indicative of good electrochemical stability.

Furthermore, machine learning models can be trained on existing experimental and computational data to find correlations between a material's structure and its performance. These models can then predict properties like ionic conductivity, viscosity, and degradation pathways for novel compounds, significantly reducing the time and resources required for experimental trial-and-error. This predictive approach allows for the rational design of electrolytes based on anions like tetrakis(4-fluorophenyl)borate, optimizing them for specific performance targets such as higher voltage stability or improved safety.

Phase Field Modeling in Related Electrochemical Systems

Phase field modeling is a powerful computational approach used to simulate the evolution of microstructures in materials, including those in electrochemical systems. arxiv.org Unlike sharp-interface models that explicitly track the position of an interface, phase field models employ a continuous order parameter, known as the phase field variable, which varies smoothly across a diffuse interfacial region of finite width. researchgate.netkit.edu This methodology is particularly advantageous for modeling complex morphological changes, such as phase separation, dendrite formation during electrodeposition, and intercalation processes in battery materials, without the need for complex interface tracking algorithms. kit.edunih.govresearchgate.net

The foundation of a phase field model is a free energy functional that depends on the phase field variable and other relevant fields, such as concentration and electrostatic potential. arxiv.orgnist.gov The temporal evolution of the system is then described by thermodynamically consistent equations, typically the Cahn-Hilliard equation for conserved quantities (like ion concentration) and the Allen-Cahn equation for non-conserved quantities. mit.eduwikipedia.org

In the context of electrochemical systems related to the applications of sodium tetrakis(4-fluorophenyl)borate, such as in ion-selective electrodes or as an electrolyte component, phase field models can offer significant insights. For instance, they could model the dynamic evolution of the interface between a polymer membrane (potentially containing a derivative of the tetrakis(4-fluorophenyl)borate anion) and an aqueous solution. This would involve simulating the transport of ions and the resulting phase transformations or degradation at the interface that dictates the sensor's performance and lifespan.

A key strength of this approach is its ability to couple chemical and electrostatic phenomena. aps.org The model can incorporate Poisson's equation to describe the electrostatic potential distribution, alongside diffusion and reaction kinetics. arxiv.orgaps.org For example, the Cahn-Hilliard reaction (CHR) model is a specific application that couples phase separation with electrochemical reactions at a surface, which is highly relevant for understanding the behavior of electrode materials. mit.edu By defining the appropriate free energy functional, these models can predict the charge separation at the electrochemical double layer, agreeing with classical theories like Gouy-Chapman and Debye-Hückel. arxiv.orgnist.govaps.org

The versatility of phase field modeling allows for the incorporation of various physical phenomena, including elasticity and finite deformation, which are crucial for understanding stress evolution and potential mechanical failure in battery electrodes during ion insertion and extraction. kit.edu A general phase field framework can be designed to be fully variational, ensuring that the total energy of the system decreases over time, consistent with thermodynamic principles. arxiv.orgresearchgate.net

Table 1: Comparison of Key Phase Field Evolution Equations

Equation Type Description Governing Principle
Allen-Cahn Equation Non-conserved order parameter Describes the temporal evolution of a non-conserved field, such as the ordering of a crystal lattice. Often used to model anti-phase domain coarsening. Minimization of free energy via a simple relaxational path.
Cahn-Hilliard Equation Conserved order parameter Describes the process of phase separation for a conserved quantity, such as the concentration of a chemical species. It is fundamental to modeling spinodal decomposition. wikipedia.org Conserves the total quantity of the order parameter while minimizing free energy. mit.eduwikipedia.org

Quantitative Models for Interfacial Phenomena

The interface between an electrode and an electrolyte is a critical region where charge transfer, ion adsorption, and electrochemical reactions occur. nih.gov Quantitative modeling of these interfacial phenomena is essential for understanding and optimizing the performance of electrochemical devices, from sensors to batteries. These models range from classical theories describing the electrical double layer to advanced computational methods that provide atomistic detail.

The electrical double layer (EDL), which forms at the electrode-electrolyte interface, plays a decisive role in electrochemical processes. nih.gov Classical descriptions, such as the Gouy-Chapman-Stern model, provide a foundational understanding of the charge distribution. The Stern model, in particular, refines earlier theories by postulating a layer of specifically adsorbed ions (the Stern layer) and a diffuse layer, offering a more accurate picture of the interface. nih.gov

More advanced continuum models have been developed to overcome the limitations of classical theories, which often treat ions as point charges. nih.govucla.edu These modern models incorporate crucial physical factors such as:

Finite Ion Sizes and Steric Effects: Accounting for the volume occupied by ions and their repulsion at high concentrations. ucla.edu

Specific Adsorption: Including non-electrostatic, chemical interactions between ions and the electrode surface. aip.org

Field-Dependent Dielectric Permittivity: Recognizing that the dielectric constant of the solvent can change under the strong electric fields present in the EDL. ucla.edu

At a more fundamental level, ab initio computational techniques like Density Functional Theory (DFT) and force-field-based Molecular Dynamics (MD) are used to simulate the interface with atomic resolution. nih.govnih.gov These methods can provide detailed insights into solvent organization, ion solvation, and the precise nature of surface-adsorbate bonding. nih.govresearchgate.net Grand canonical DFT, for example, allows for electronic structure calculations to be performed at a constant electrode potential, enabling the direct simulation of electrochemical processes and the calculation of properties like redox potentials and surface charge. researchgate.net Such models are invaluable for interpreting experimental data and for the rational design of new materials for electrochemical applications, including the development of ion-selective membranes and stable electrolytes where compounds like sodium tetrakis(4-fluorophenyl)borate dihydrate are employed. researchgate.net

Table 2: Overview of Interfacial Models in Electrochemistry

Model Type Key Features Information Provided Limitations
Classical EDL Models (e.g., Gouy-Chapman-Stern) Combines a compact layer (Stern) and a diffuse layer. nih.gov Distribution of ions and potential as a function of distance from the electrode. Differential capacitance. Treats ions as point charges, ignores steric effects and complex solvent behavior. nih.gov
Advanced Continuum Models Includes finite ion size, steric repulsion, and variable dielectric permittivity. ucla.edu More accurate capacitance predictions, especially at high potentials and concentrations. nih.gov Relies on effective parameters and does not capture atomistic details of chemical bonding.
Molecular Dynamics (MD) Simulates the classical motion of atoms and molecules using force fields. Dynamic behavior of the interface, ion transport pathways, solvation structure. Accuracy is dependent on the quality of the force field; does not describe electronic structure.
Density Functional Theory (DFT) Solves the Schrödinger equation to determine the electronic structure of the system. Adsorption energies, reaction mechanisms, electronic properties of the interface. researchgate.net Computationally expensive, typically limited to smaller system sizes and shorter time scales.

Future Research Directions and Emerging Applications

Exploration of Novel and Sustainable Synthetic Pathways

The conventional synthesis of fluorinated tetraarylborates often involves Grignard reagents, which can present safety concerns, especially in the presence of excess magnesium metal. nih.gov Future research is increasingly directed towards developing safer and more sustainable synthetic routes. A promising approach is the use of magnesium-halogen exchange reactions, which can proceed without the presence of metallic magnesium, thus mitigating the risk of explosive exothermic decompositions. nih.gov

Key research objectives in this area include:

Elimination of Hazardous Reagents: Replacing highly reactive Grignard reagents with safer alternatives.

Green Solvents: Moving away from traditional anhydrous organic solvents towards more environmentally benign options, potentially including aqueous systems where feasible. researchgate.net

Catalytic Methods: Developing catalytic processes for C-B bond formation to improve efficiency and reduce waste. researchgate.net

Process Optimization: Improving reaction yields and simplifying purification steps to enhance industrial viability and reduce the environmental footprint. nih.gov

Advanced Spectroscopic Probes for In-Situ Mechanistic Studies

Understanding the precise role and behavior of the tetrakis(4-fluorophenyl)borate anion in complex chemical environments is crucial for optimizing its applications. Advanced spectroscopic techniques are vital for in-situ studies, providing real-time insights into reaction mechanisms, ion-pairing dynamics, and interfacial processes.

Future research will likely leverage a combination of spectroscopic methods to probe these systems:

NMR Spectroscopy: Techniques like ¹H, ¹¹B, and ¹⁹F NMR can be used to accurately quantify trace amounts of water and other impurities that can affect reactivity, as well as to study the interactions between the anion and cationic species. nih.gov

Vibrational Spectroscopy (IR and Raman): These methods can provide detailed information on the coordination environment of the anion and the strength of its interactions with cations and solvents, helping to quantify its "weakly coordinating" nature. researchgate.netrsc.org

Fluorescence Spectroscopy: The fluorinated aryl groups offer potential for developing fluorescent probes or using the anion to modulate the fluorescence of other molecules, enabling real-time monitoring of processes in materials science and bioimaging. sigmaaldrich.com

Table 1: Spectroscopic Techniques for Mechanistic Studies
TechniqueInformation GainedPotential Application Area
NMR Spectroscopy Ion-pairing, quantification of impurities, structural elucidationCatalysis, Ionic Liquids
Vibrational Spectroscopy Anion-cation coordination strength, solvent interactionsElectrochemistry, Materials Science
Fluorescence Spectroscopy Real-time process monitoring, molecular interactionsBioimaging, Sensor Technology

Development of Next-Generation Sensors and Electrochemical Devices

Sodium tetrakis(4-fluorophenyl)borate is a well-established component in ion-selective electrodes (ISEs) due to its ability to act as a cation exchanger in polymeric membranes. sigmaaldrich.com Its application in pH sensors and potentiometric devices for environmental monitoring highlights its utility. sigmaaldrich.com The future in this field is moving towards more sophisticated and integrated "next-generation" devices.

Emerging trends include:

Wearable and Lab-On-a-Chip (LOC) Devices: Integration of the borate (B1201080) into miniaturized, portable, and wearable sensors for real-time health and environmental monitoring. taylorfrancis.com

Enhanced Transducers: Combining the borate-containing membranes with novel transducer materials, such as ruthenium dioxide or iridium dioxide nanoparticles, to improve sensor sensitivity, stability, and response time.

Broader Analyte Detection: Expanding the application beyond simple ions to the detection of complex organic molecules, biomarkers, and environmental pollutants.

Improved Durability: Research into new polymer matrices and membrane compositions to enhance the chemical and mechanical stability of the sensors, prolonging their operational lifetime. chemimpex.com

Tailoring Anion Properties for Enhanced Catalytic Activity and Selectivity

The efficacy of many cationic catalysts, particularly in olefin polymerization, is highly dependent on the non-interfering nature of the counter-anion. wikipedia.org The tetrakis(4-fluorophenyl)borate anion is a "weakly coordinating anion" (WCA), which stabilizes the active cationic center without strongly binding to it, thereby promoting high catalytic activity. researchgate.net Future research aims to further refine the anion's properties to achieve even greater catalytic performance.

Strategies for tailoring anion properties include:

Structural Modification: Introducing different substitution patterns on the phenyl rings (e.g., trifluoromethyl groups) to create anions like [BArF₂₄]⁻, which are even less coordinating. wikipedia.orgnsf.gov

Increased Steric Bulk: Designing larger anions to further prevent coordination with the cationic metal center.

Computational Design: Utilizing quantum chemical calculations to predict the coordinating ability of novel borate structures, allowing for the rational design of superior anions for specific catalytic applications. mdpi.com

Asymmetric Anions: Developing chiral weakly coordinating anions to be used in asymmetric counteranion-directed catalysis, a frontier in enantioselective synthesis.

Integration into Green Chemistry Applications and Sustainable Technologies

The principles of green chemistry—reducing waste, using safer chemicals, and improving energy efficiency—are central to modern chemical research. Sodium tetrakis(4-fluorophenyl)borate and its derivatives are finding increasing use in sustainable applications.

Key areas of integration are:

Ionic Liquids: The compound serves as a precursor for synthesizing ionic liquids, which are considered green solvents due to their low volatility and high thermal stability. chemimpex.com

Aqueous Catalysis: Its use as a phase-transfer catalyst can enable reactions to be carried out in water instead of volatile organic solvents, significantly reducing environmental impact. researchgate.net

Energy Storage: Fluorinated borates are being investigated for use in electrolytes for high-voltage lithium-ion batteries, a critical technology for electric vehicles and grid-scale energy storage.

Energy-Efficient Manufacturing: Borates in general contribute to sustainability by lowering the melting temperature in glass production, which reduces energy consumption and carbon emissions.

Table 2: Green and Sustainable Applications
Application AreaRole of Borate CompoundSustainability Benefit
Ionic Liquids Anion precursorUse of eco-friendly, non-volatile solvents
Phase-Transfer Catalysis Enables reactions in waterReduces reliance on organic solvents
Energy Storage Electrolyte component in batteriesSupports development of clean energy technologies
Materials Manufacturing Fluxing agent in glass productionLowers energy consumption and emissions

Multiscale Modeling Approaches for Complex Chemical Systems

To fully understand and predict the behavior of sodium tetrakis(4-fluorophenyl)borate in complex environments, from a catalytic reaction vessel to a sensor membrane, researchers are turning to multiscale modeling. nih.gov This computational approach bridges different levels of theory to simulate systems with a high degree of accuracy and efficiency. kuleuven.be

Future modeling efforts will focus on:

Quantum Mechanics/Molecular Mechanics (QM/MM): This hybrid approach allows for the detailed quantum mechanical treatment of the chemically active region (e.g., the catalyst and substrate) while the surrounding environment (solvent, polymer matrix) is modeled using less computationally intensive classical molecular mechanics. frontiersin.org

Predictive Design: Using simulations to design new borate anions with optimized properties, such as coordinating ability or stability, before they are synthesized in the lab. mdpi.com

Simulating Interfaces: Modeling the behavior of the borate anion at interfaces, which is critical for understanding its function in electrochemical sensors and phase-transfer catalysis.

Integration with Machine Learning: Employing machine learning algorithms to accelerate simulations and extract key structure-property relationships from large datasets, guiding the discovery of new materials and applications. nih.gov

Q & A

Q. What are the primary applications of sodium tetrakis(4-fluorophenyl)borate dihydrate in analytical chemistry?

this compound is widely used as a precipitation reagent for cesium ions (Cs⁺) and a titrimetric reagent for nonionic surfactants. For Cs⁺ detection, it forms insoluble complexes in aqueous solutions, enabling gravimetric or turbidimetric analysis . In surfactant analysis, it reacts stoichiometrically with nonionic surfactants (e.g., Brij 35) via ion-pair formation, quantified via endpoint titration using indicators like Victoria Blue B . Methodological protocols involve pH adjustment (e.g., 6 M KOH) and solvent extraction (1,2-dichloroethane) to isolate the surfactant-borate complex .

Q. How should this compound be stored to ensure stability?

The compound should be stored at 0–5°C in airtight containers to prevent hydration/dehydration imbalances and minimize exposure to moisture. Residual ethers or water (<5 mole%) may persist even in purified batches, requiring periodic Karl Fischer titration to verify water content .

Q. What methods are recommended for verifying the purity of this compound?

Gravimetric analysis is standard: dissolve a known mass in water, precipitate with potassium biphthalate (1:20 solution), and dry at 105°C for 1 hour. The precipitate mass correlates with purity (1 g potassium tetraphenylborate ≈ 955.1 mg sodium tetrakis(4-fluorophenyl)borate) . For advanced verification, pair gravimetry with NMR or FTIR to confirm absence of residual solvents (e.g., ethers) .

Advanced Research Questions

Q. How can researchers optimize titration protocols for nonionic surfactants using this compound?

Key variables include:

  • pH control : Adjust to pH 10–12 using KOH to ensure deprotonation of surfactants.
  • Solvent choice : Use 1,2-dichloroethane for phase separation, enhancing endpoint visibility .
  • Endpoint detection : Victoria Blue B shifts from pink (free surfactant) to purple (borate-surfactant complex) in the organic phase. Validate results via parallel HPLC or conductivity measurements to resolve ambiguous endpoints .

Q. What role does this compound play in electrochemical sensors?

It acts as a lipophilic anionic additive in ion-selective electrode (ISE) membranes. When incorporated into PVC matrices (e.g., 28.03 wt% in high-MW PVC), it improves selectivity for cations like Cs⁺ by reducing membrane resistance and enhancing ion-exchange kinetics. Fluorinated aryl groups increase hydrophobicity, minimizing interference from hydrophilic anions (e.g., Cl⁻) .

Q. How does structural fluorination impact its performance compared to non-fluorinated analogs?

Fluorination of phenyl rings enhances solubility in nonpolar solvents (e.g., o-NPOE or DOS) and increases selectivity for large, poorly hydrated cations (e.g., Cs⁺ over K⁺). The electron-withdrawing fluorine atoms stabilize the borate anion, reducing hydrolysis susceptibility compared to sodium tetraphenylborate .

Q. What strategies resolve contradictions in solubility data for this compound?

Contradictions often arise from variations in hydration states or solvent polarity. To standardize

  • Perform solubility tests in controlled humidity chambers.
  • Use saturated solutions for equilibrium measurements (e.g., filtrate from precipitate washing ).
  • Pair gravimetry with spectroscopic techniques (e.g., Raman) to distinguish between hydrated and anhydrous forms .

Q. How does this compound compare to sodium tetrakis[3,5-bis(trifluoromethyl)phenyl]borate in ion-selective applications?

this compound exhibits lower lipophilicity than the 3,5-bis(trifluoromethyl) analog, making it less suitable for highly nonpolar matrices. However, its smaller molecular size improves diffusion kinetics in aqueous-organic biphasic systems, favoring rapid endpoint detection in titrations .

Methodological Tables

Application Key Parameters References
Cs⁺ precipitationpH 6–8, 25 mL potassium biphthalate (1:20), 2 hr settling
Nonionic surfactant titration0.5 mM borate solution, Victoria Blue B indicator, 1,2-dichloroethane extraction
Electrochemical sensors28.03 wt% in PVC, 66.0 wt% bis(1-butylphenyl)decane diglutarate, 0.07 wt% borate

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.